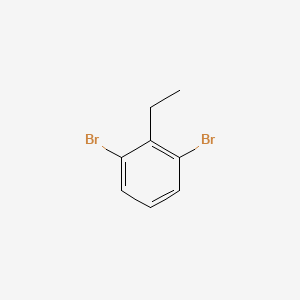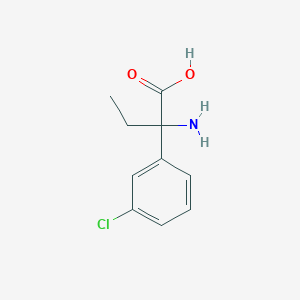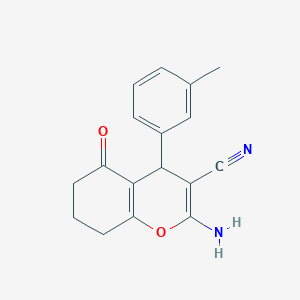![molecular formula C13H7Br2F3N2O3 B3037111 [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 439108-09-5](/img/structure/B3037111.png)
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate
Overview
Description
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate is a complex chemical compound characterized by its unique structure and properties. Known for its applications in various scientific research fields, this compound stands out due to its brominated and trifluoromethylated components, which impart distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic reactions. Here’s a common synthetic route:
Bromination: : The pyridazinyl ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetonitrile, under controlled temperature to achieve selective bromination.
Carboxylation: : The 3-(trifluoromethyl)benzenecarboxylate moiety is introduced via a carboxylation reaction, typically using carbon dioxide in the presence of a base like sodium hydroxide.
Coupling Reaction: : The brominated pyridazinyl compound is then coupled with the carboxylated benzenoid compound through a nucleophilic substitution or palladium-catalyzed coupling, often utilizing palladium acetate and a suitable phosphine ligand as the catalyst, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: : Ensuring a constant and controlled reaction environment.
Optimization of Reaction Conditions: : To maximize yield and purity, such as precise temperature control, choice of solvents, and catalysts.
Purification Steps: : Including recrystallization or chromatographic techniques to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate can undergo various chemical reactions:
Oxidation: : It can be oxidized to introduce different functional groups on the aromatic rings.
Reduction: : The bromine atoms can be selectively reduced.
Substitution: : The bromine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: : Employing hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: : Nucleophiles such as amines or alcohols, under basic conditions.
Major Products
From these reactions, one might obtain:
Oxidized Derivatives: : With hydroxyl or carbonyl groups.
Reduced Derivatives: : Such as debrominated products.
Substituted Compounds: : With various functional groups replacing the bromines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Serving as a building block in organic synthesis.
Catalysis: : Used in catalyzing specific organic reactions due to its unique structure.
Biology
Bioactive Molecules: : It can be a precursor for biologically active compounds.
Medicine
Pharmaceuticals: : Investigated for potential drug development due to its unique properties.
Industry
Material Science: : Utilized in the development of novel materials with specific properties.
Agrochemicals: : Potential use in developing new pesticides or herbicides.
Mechanism of Action
The specific mechanism by which [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate exerts its effects depends on the context of its use:
Molecular Targets: : It may interact with particular enzymes or receptors in biological systems.
Pathways Involved: : The compound’s brominated and trifluoromethylated groups may participate in unique biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-(trifluoromethyl)benzenecarboxylate
Comparison
Reactivity: : Compared to its chlorinated analogue, this compound may exhibit different reactivity patterns due to the bromine atoms.
Properties
IUPAC Name |
(4,5-dibromo-6-oxopyridazin-1-yl)methyl 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2F3N2O3/c14-9-5-19-20(11(21)10(9)15)6-23-12(22)7-2-1-3-8(4-7)13(16,17)18/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRBIARWENQJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCN2C(=O)C(=C(C=N2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



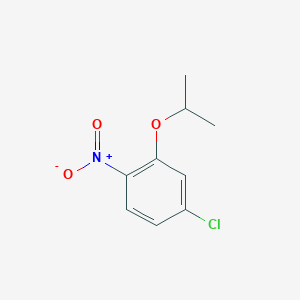
![5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3037032.png)
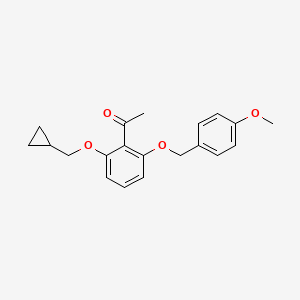
![3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid](/img/structure/B3037034.png)
![7-bromo-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3037035.png)
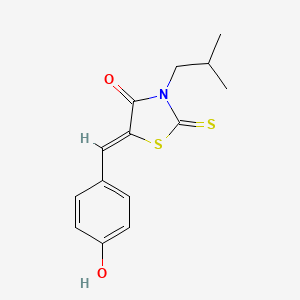
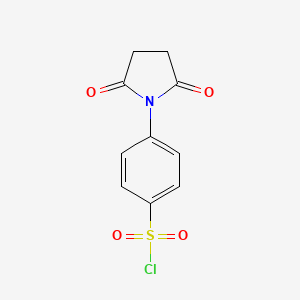
![3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B3037038.png)
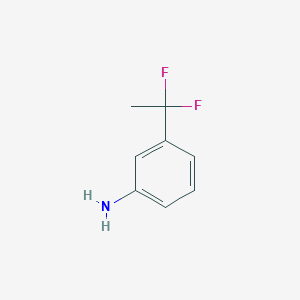
![5-Chloro-3-methylbenzo[c]isoxazole](/img/structure/B3037042.png)
